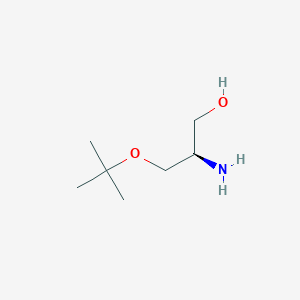

(2R)-2-Amino-3-tert-butoxypropan-1-ol

Description

Overview of Chiral Amino Alcohols as Key Intermediates and Ligands in Asymmetric Synthesis

Chiral amino alcohols are organic compounds containing both an amino and a hydroxyl group, with at least one stereocenter. Their utility in asymmetric synthesis is twofold. Firstly, they serve as chiral building blocks , where their inherent chirality is incorporated into the final target molecule. ankara.edu.tr This "chiral pool" approach is an efficient strategy for the synthesis of complex, enantiomerically pure molecules.

Secondly, and perhaps more significantly, chiral amino alcohols are precursors to a wide array of chiral ligands and chiral auxiliaries . acs.orgnih.gov Chiral ligands coordinate to metal centers to form catalysts that can induce enantioselectivity in a variety of chemical transformations. pnas.org These catalytic processes are highly sought after in both academic and industrial settings due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Chiral auxiliaries, on the other hand, are temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved. nih.gov

The effectiveness of chiral amino alcohol-derived ligands and auxiliaries stems from their ability to create a well-defined and rigid chiral environment around a reactive center, thereby dictating the stereochemical outcome of a reaction.

The Unique Role of (2R)-2-Amino-3-tert-butoxypropan-1-ol as a Chiral Building Block

This compound, with its defined (R)-configuration at the C2 position, is a valuable synthon for the introduction of a specific stereocenter into a target molecule. The presence of the bulky tert-butoxy (B1229062) group provides steric hindrance that can influence the stereochemical course of subsequent reactions. Furthermore, the primary alcohol and amino groups offer versatile handles for a variety of chemical transformations.

This compound is particularly useful in the synthesis of more complex chiral molecules, including pharmaceutical intermediates. For instance, it can serve as a precursor for the synthesis of chiral amines and other biologically active compounds where the specific stereochemistry imparted by the this compound backbone is crucial for their intended function. The tert-butyl ether linkage is relatively stable under many reaction conditions but can be cleaved under acidic conditions if required, adding to its synthetic flexibility.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35396-23-7 |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol |

| Chirality | (R)-configuration at C2 |

| Key Functional Groups | Primary Amine (-NH2), Primary Alcohol (-OH), tert-Butyl Ether (-O-t-Bu) |

| Primary Application | Chiral Building Block in Asymmetric Synthesis |

Evolution of Research on Related Chiral Propanolamines and Their Academic Relevance

The study of chiral propanolamines, a class of compounds to which this compound belongs, has a rich history intertwined with the development of asymmetric catalysis. Early research focused on naturally occurring chiral amino alcohols like ephedrine (B3423809) and pseudoephedrine as chiral auxiliaries. The success of these early examples spurred the development of a vast array of synthetic chiral amino alcohols with tailored steric and electronic properties to improve enantioselectivity in a wide range of reactions.

The academic relevance of chiral propanolamines is evident from the continuous stream of publications detailing new synthetic methodologies for their preparation and their application in novel asymmetric transformations. Research has evolved from using stoichiometric amounts of chiral auxiliaries to the development of highly efficient catalytic systems employing ligands derived from these amino alcohols. This shift reflects the broader trend in organic synthesis towards more sustainable and atom-economical processes. The ongoing exploration of new chiral propanolamine (B44665) structures is driven by the quest for catalysts with higher activity, broader substrate scope, and enhanced enantioselectivity.

Stereochemical Importance and Nomenclature in Asymmetric Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the efficacy of chiral molecules. In asymmetric synthesis, it is crucial to unambiguously describe the absolute configuration of stereocenters. The Cahn-Ingold-Prelog (CIP) priority rules are the universally accepted system for this purpose. ankara.edu.tracs.orgresearchgate.net

The CIP system assigns priorities to the four substituents attached to a chiral center based on atomic number. The atom with the highest atomic number receives the highest priority (1), and the one with the lowest receives the lowest priority (4). researchgate.net If two atoms are identical, the priority is determined by moving to the next atoms along the chains until a point of difference is found. researchgate.net Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. If this sequence is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right). If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, meaning left). researchgate.net

For this compound, the "R" designation specifies the absolute configuration at the second carbon atom of the propanol (B110389) chain, which is the chiral center. This precise nomenclature is essential for communicating the exact stereochemical identity of the molecule and for understanding its role in directing the stereochemical outcome of a reaction.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35396-23-7 |

|---|---|

Molecular Formula |

C7H17NO2 |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |

InChI Key |

LEXWMNRFMLMFAF-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CO)N |

Canonical SMILES |

CC(C)(C)OCC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino 3 Tert Butoxypropan 1 Ol

Retrosynthetic Analysis of (2R)-2-Amino-3-tert-butoxypropan-1-ol

A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection strategy. The primary structural features of the target molecule are a primary alcohol, a primary amine, and a tert-butoxy (B1229062) ether, with a single stereocenter at the carbon bearing the amino group.

The most evident disconnection is at the C1-C2 bond, which simplifies the molecule to a three-carbon backbone. A functional group interconversion (FGI) on the primary alcohol to a carboxylic acid or an ester immediately points towards a serine derivative as a logical precursor. Specifically, the (R)-configuration of the target molecule correlates directly with the naturally abundant L-serine, which has an (S)-configuration but can be conceptually transformed into the desired (R)-amino alcohol via reduction of the carboxyl group, which changes the priority of the substituents according to Cahn-Ingold-Prelog rules without altering the absolute spatial arrangement of the other groups.

This leads to the identification of O-tert-butyl-L-serine as an ideal and readily available starting material from the chiral pool. The retrosynthetic pathway can be summarized as follows:

Target: this compound

Disconnect: C1-OH (via reduction)

Precursor: (2S)-2-Amino-3-(tert-butoxy)propanoic acid (O-tert-butyl-L-serine) or its ester derivative.

This analysis highlights the efficiency of a chiral pool approach, leveraging the stereochemical information embedded in a natural amino acid to directly construct the target molecule.

Enantioselective Synthesis Routes to this compound

While chiral pool synthesis is a dominant strategy, de novo enantioselective methods offer alternative pathways to construct the chiral center. These routes are particularly valuable when unnatural enantiomers or analogs are desired.

The synthesis of this compound from natural precursors is a prime example of a chiral pool strategy. The most logical and widely employed precursor is O-tert-butyl-L-serine, which is commercially available and provides the necessary carbon skeleton and the correct absolute stereochemistry at the C2 position.

The synthetic sequence typically involves two main steps:

Esterification of the Carboxylic Acid: The carboxylic acid of O-tert-butyl-L-serine is often converted to an ester, such as a methyl or ethyl ester. This is done to facilitate the subsequent reduction, as esters are generally more readily reduced than carboxylic acids under mild conditions.

Reduction of the Ester: The ester is then reduced to the corresponding primary alcohol. This transformation is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with an additive like calcium chloride.

An illustrative reaction scheme is presented below:

Step 1: Esterification O-tert-butyl-L-serine is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., HCl or SOCl₂) to yield O-tert-butyl-L-serine methyl ester.

Step 2: Reduction The resulting ester is then treated with a reducing agent like sodium borohydride in a suitable solvent (e.g., a mixture of isopropyl alcohol and water) to afford this compound.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Esterification | O-tert-butyl-L-serine | MeOH, SOCl₂ or HCl (catalyst), 0°C to rt | O-tert-butyl-L-serine methyl ester | High |

| 2. Reduction | O-tert-butyl-L-serine methyl ester | NaBH₄, CaCl₂, EtOH/H₂O, rt | This compound | Good to High |

This chiral pool approach is highly efficient as it preserves the enantiomeric purity of the starting material, directly leading to the desired enantiomer of the target amino alcohol.

Asymmetric catalysis provides a powerful set of tools for the synthesis of chiral molecules like this compound from achiral or racemic precursors. These methods involve the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric aminoxylation or aldol (B89426) reactions can be employed. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general strategies are applicable.

For instance, an L-proline catalyzed asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters can produce optically active β-amino alcohols. nih.gov This type of reaction could be adapted to generate the core structure of the target molecule, which would then require subsequent functional group manipulations.

Transition metal catalysis is a cornerstone of asymmetric synthesis. Catalysts based on metals such as ruthenium, iridium, and copper are widely used for the enantioselective synthesis of chiral alcohols and amines.

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes are highly effective for the asymmetric hydrogenation of ketones. A potential route to this compound could involve the asymmetric hydrogenation of a corresponding amino ketone precursor, 2-amino-3-(tert-butoxy)-1-hydroxypropan-1-one. The choice of a suitable chiral phosphine (B1218219) ligand would be crucial for achieving high enantioselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation: Similar to ruthenium, iridium catalysts are also powerful tools for the asymmetric hydrogenation of ketones and imines. An iridium-catalyzed asymmetric transfer hydrogenation could be another viable strategy for the stereoselective reduction of a suitable keto-amine precursor.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as asymmetric hydroamination or the coupling of amines with epoxides, can also be envisioned for the synthesis of chiral amino alcohols. For instance, a copper-catalyzed asymmetric ring-opening of a chiral epoxide with an appropriate nitrogen source could potentially lead to the desired product.

| Metal Catalyst | Reaction Type | Potential Precursor | Key Feature |

|---|---|---|---|

| Ruthenium | Asymmetric Hydrogenation | 2-Amino-3-(tert-butoxy)-1-hydroxypropan-1-one | High enantioselectivity with appropriate chiral ligands. |

| Iridium | Asymmetric Transfer Hydrogenation | 2-Amino-3-(tert-butoxy)-1-hydroxypropan-1-one | Mild reaction conditions and high turnover numbers. |

| Copper | Asymmetric Amination/Ring Opening | Chiral epoxide and an amine source | Versatility in C-N bond formation. |

Chromium-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of chiral alcohols and amines. These reactions often proceed via radical intermediates, and the chiral chromium catalyst controls the stereochemistry of the bond-forming step. A potential, albeit less common, approach to this compound could involve a chromium-catalyzed asymmetric coupling of an aldehyde with a nitrogen-containing component. However, given the efficiency of the chiral pool approach for this specific target, such a complex de novo synthesis is less likely to be the preferred method.

Diastereoselective Synthesis Approaches

Diastereoselective strategies are fundamental in chiral synthesis, enabling the formation of a specific stereoisomer from a precursor that already contains a chiral center. For the synthesis of this compound, a common approach involves starting with a derivative of D-serine, where the (R)-stereocenter at the C2 position is already established. The subsequent reactions are then designed to control the stereochemistry of any newly formed chiral centers.

A prevalent strategy involves the diastereoselective reduction of a carbonyl group adjacent to the existing chiral center. For instance, an N-protected and O-tert-butylated D-serine derivative, such as the corresponding aldehyde (an analogue of Garner's aldehyde), can be subjected to reduction. The stereochemical outcome of the reduction of the aldehyde to the primary alcohol is influenced by the directing effect of the adjacent chiral substituent. Reagents are chosen based on their ability to favor the formation of the desired diastereomer, often guided by principles such as the Felkin-Anh or Cram-chelate models. researchgate.netelsevierpure.com

Another approach is the diastereoselective reductive amination of a ketone precursor. scielo.br This method involves the reaction of a substituted 2-oxo-1,3-propanediol derivative with an amine source, followed by reduction. The stereoselectivity is controlled by the chiral environment of the molecule during the reduction of the intermediate imine. scielo.br

| Method | Precursor Type | Key Reaction | Typical Reagents | Stereochemical Model |

| Carbonyl Reduction | Chiral α-amino aldehyde | Diastereoselective reduction | NaBH₄, LiAlH₄, L-Selectride® | Felkin-Anh / Cram-chelate |

| Reductive Amination | Chiral β-hydroxy ketone | Diastereoselective reductive amination | NH₃/H₂, NaBH₃CN, NaBH(OAc)₃ | Substrate-controlled induction |

| Imine Allylation | Chiral N-sulfinyl imine | Diastereoselective allylation | Allylmagnesium bromide, Zn-promoted reagents | Reagent or substrate control |

This table summarizes common diastereoselective methods applicable to the synthesis of chiral amino alcohols.

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.gov These approaches leverage the inherent stereoselectivity of enzymes for key transformations.

For a molecule like this compound, a likely chemoenzymatic route would involve the biocatalytic synthesis of the chiral backbone, D-serinol ( (2R)-2-amino-propane-1,3-diol), followed by a chemical step for the selective O-tert-butylation of the primary hydroxyl group. The synthesis of serinol can be achieved using enzymes such as amino alcohol dehydrogenases (AMDH) or transaminases. d-nb.info For example, an AMDH can catalyze the reductive amination of dihydroxyacetone to produce serinol. d-nb.info

Alternatively, kinetic resolution using enzymes is a powerful tool. A racemic mixture of a suitable precursor, for instance, N-acylated 2-amino-3-tert-butoxypropan-1-ol, could be subjected to enzymatic hydrolysis, often catalyzed by lipases or proteases. The enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted (R)-enantiomer or the hydrolyzed (S)-enantiomer with high enantiomeric excess. Lipases, in particular, are widely used for the resolution of amino alcohol derivatives via selective acetylation or hydrolysis. benthamopenarchives.com

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Amino Alcohol Dehydrogenase (AMDH) | Reductive Amination | Dihydroxyacetone | Serinol |

| Transaminase (TAm) | Amination | Dihydroxyacetone Phosphate | Serinol Phosphate |

| Lipase | Kinetic Resolution (Acetylation) | Racemic 2-amino-3-tert-butoxypropan-1-ol | (S)-N-acetyl-2-amino-3-tert-butoxypropan-1-ol + (R)-2-amino-3-tert-butoxypropan-1-ol |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic N-Cbz-2-amino-3-hydroxypropyl acetate (B1210297) | (R)-N-Cbz-2-amino-3-hydroxypropyl acetate + (S)-N-Cbz-2-amino-3-hydroxypropan-1-ol |

This table presents examples of enzyme classes and their application in the synthesis of chiral amino alcohol backbones.

Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

In the multistep synthesis of this compound, the selective protection and deprotection of its amine and primary hydroxyl groups are critical. nih.gov The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal, a concept known as an orthogonal protection strategy.

Amine Protection: The amino group is highly nucleophilic and susceptible to a wide range of reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and its stability under many non-acidic conditions. nih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with HCl in an organic solvent. fishersci.co.ukresearchgate.net Other common amine protecting groups include benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).

Hydroxyl Protection: The primary hydroxyl group may require protection to prevent undesired side reactions, such as O-alkylation or oxidation. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are frequently used. They are introduced using the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of conditions but are easily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). Another option is the benzyl (B1604629) (Bn) ether, which is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.

An effective orthogonal strategy might involve protecting the amine as a Boc carbamate (B1207046) and the hydroxyl group as a TBDMS ether. The TBDMS group can be selectively removed with TBAF without affecting the Boc group, while the Boc group can be removed with acid, leaving the TBDMS ether intact.

| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NEt₃, DMAP) | Acidic (e.g., TFA/DCM, HCl/Dioxane) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) |

This table outlines common protection and deprotection strategies for amine and hydroxyl groups.

Purification Techniques for Synthetic Intermediates and the Final Product

The purification of intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts, and to ensure high enantiomeric purity. A combination of techniques is often employed.

Chromatographic Separations for Enantiomeric Enrichment

Chromatography is a cornerstone of purification in organic synthesis. For chiral molecules, specialized chromatographic techniques are required to separate enantiomers, a process known as enantiomeric enrichment or chiral resolution.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for separating enantiomers and assessing enantiomeric purity. CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are coated or covalently bonded to a silica (B1680970) support. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus separation. For amino alcohols, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be effective. researchgate.net

Gas Chromatography (GC) with a chiral column can also be used, often requiring prior derivatization of the amino and hydroxyl groups to increase volatility. google.com

| Technique | Stationary Phase Type | Typical Mobile Phase | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Normal Phase (Hexane/Alcohol) | Analytical assessment of ee%; Preparative separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD) | Reversed Phase (Acetonitrile/Buffer) | Analytical assessment of ee%; Preparative separation |

| Chiral GC | Cyclodextrin-based | - (Carrier Gas: He, H₂) | Analysis of volatile derivatives |

This table summarizes common chromatographic techniques for the enantiomeric enrichment of chiral amino alcohols.

Recrystallization and Derivatization for Chiral Resolution

Classical chiral resolution via the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers. This technique relies on the derivatization of the racemic compound with an enantiomerically pure resolving agent.

For (±)-2-Amino-3-tert-butoxypropan-1-ol, the basic amino group can be reacted with a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (R)-(-)-mandelic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, including solubility. Through a process of fractional crystallization, one diastereomer can be selectively precipitated from a suitable solvent, while the other remains in the mother liquor. After separation of the crystals, the desired enantiomer of the amino alcohol is recovered by treatment with a base to neutralize the salt.

While sometimes less direct than chiral chromatography, this method can be highly effective for large-scale preparations. The efficiency of the resolution depends heavily on the choice of resolving agent and crystallization solvent. Preferential crystallization, where one enantiomer crystallizes directly from a supersaturated solution of the racemate, is also a possibility if the racemate forms a conglomerate. nih.gov

| Resolving Agent Class | Example | Functionality Targeted | Separation Principle |

| Chiral Carboxylic Acids | (+)-Tartaric Acid | Amine | Formation of diastereomeric salts |

| Chiral Carboxylic Acids | (R)-(-)-Mandelic Acid | Amine | Formation of diastereomeric salts |

| Chiral Sulfonic Acids | (+)-10-Camphorsulfonic acid | Amine | Formation of diastereomeric salts |

This table lists examples of chiral resolving agents used for the resolution of amines via diastereomeric salt formation.

Stereochemical Aspects and Enantiopurity Control in 2r 2 Amino 3 Tert Butoxypropan 1 Ol Synthesis

Strategies for Absolute Stereocontrol at C2

Achieving high enantioselectivity in the synthesis of (2R)-2-Amino-3-tert-butoxypropan-1-ol relies on several established asymmetric synthesis methodologies. These strategies are designed to energetically favor the formation of the desired (R)-enantiomer over its (S)-counterpart by creating diastereomeric transition states with different energy levels. wikipedia.org

Chiral Pool Synthesis: One of the most direct and reliable methods is chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials. wikipedia.organkara.edu.tr For the synthesis of this compound, a common precursor is (R)-Serine. The synthesis begins with the protection of the amino and carboxyl groups of (R)-Serine. The side-chain hydroxyl group is then converted to a tert-butoxy (B1229062) group, followed by the reduction of the carboxylic acid functionality to a primary alcohol. Since the original C2 stereocenter of (R)-Serine is retained throughout the synthetic sequence, this approach guarantees the desired (R) absolute configuration in the final product. ankara.edu.tr This method is advantageous as it avoids the need for a stereoselective reaction step at C2 and ensures high enantiomeric purity. nih.gov

Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer. diva-portal.org For amino alcohol synthesis, several catalytic approaches are viable:

Asymmetric Hydrogenation: This involves the enantioselective reduction of a prochiral α-amino ketone or a related precursor. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven effective for producing chiral 1,2-amino alcohols with high enantiomeric ratios. acs.org

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene (like tert-butyl allyl ether) into a β-amino alcohol. While powerful, this method can sometimes face challenges with regioselectivity. diva-portal.org

Catalytic Asymmetric Cross-Coupling: Innovative methods using chromium-catalyzed asymmetric cross-coupling of aldehydes and imines have been developed. westlake.edu.cn This strategy employs an α-amino radical polar crossover to precisely control both chemical and stereochemical selectivity, yielding β-amino alcohol products with high enantiomeric excess. westlake.edu.cn

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent diastereoselective reaction. For instance, a prochiral enolate can be reacted with an electrophilic nitrogen source, with the chiral auxiliary guiding the attack to one face of the enolate. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The Evans aldol (B89426) reaction is a classic example of this principle being used to set adjacent stereocenters, a concept adaptable to amino alcohol synthesis. tcichemicals.comnih.gov

| Strategy | Principle | Typical Precursor for this compound | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes a naturally occurring enantiopure starting material. wikipedia.org | (R)-Serine | High enantiopurity guaranteed; predictable absolute configuration. | Limited to the availability of suitable chiral precursors. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. wikipedia.org | Prochiral ketone or imine | Atom economical (small amount of catalyst); scalable. | Requires extensive catalyst screening and optimization. |

| Chiral Auxiliaries | A covalently attached chiral group directs a diastereoselective reaction. | Achiral carboxylic acid derivative | High diastereoselectivity; reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

Evaluation of Enantiomeric Excess and Absolute Configuration

Once the synthesis is complete, it is crucial to determine both the enantiomeric purity (enantiomeric excess, e.e.) and the absolute configuration of the product.

Enantiomeric Excess (e.e.) Determination: Enantiomeric excess is a measure of the purity of the sample, calculated as the difference between the mole fractions of the two enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common method for determining e.e. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov For example, reaction with an enantiopure CDA like Mosher's acid chloride converts the enantiomers into diastereomers, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. acs.orgbath.ac.uk The integration of these distinct peaks allows for the precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample. nih.govacs.org

Absolute Configuration Determination: Determining whether the stereocenter is (R) or (S) is essential.

X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. taylorandfrancis.com

Correlation to Known Standards: In chiral pool synthesis, the absolute configuration is known from the starting material. nih.gov Alternatively, the synthesized compound's properties (e.g., optical rotation, chromatographic behavior) can be compared to an authentic sample of known configuration.

Advanced NMR Methods: Techniques like the modified Mosher's method not only help in determining e.e. but can also be used to deduce the absolute configuration by analyzing the differences in chemical shifts (Δδ) of the resulting diastereomeric esters. researchgate.net

Factors Influencing Stereoselectivity in Reaction Pathways

The success of an asymmetric synthesis is highly dependent on carefully controlling various reaction parameters that influence the energy difference between the diastereomeric transition states. wikipedia.org

Temperature: Temperature has a significant impact on enantioselectivity. rsc.org Generally, lower reaction temperatures lead to higher enantiomeric excess. wikipedia.orgacs.org This is because the selectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. At lower temperatures, the entropic contribution (TΔS‡) to the Gibbs free energy is minimized, making the enthalpic difference (ΔΔH‡), which reflects the intrinsic energetic preference for one transition state over the other, more dominant. rsc.org However, in some complex catalytic systems, an abnormal temperature-enantioselectivity relationship can be observed where higher temperatures may lead to higher selectivity due to changes in the rate-determining step or catalyst structure. rsc.org

Catalyst and Ligand Structure: In asymmetric catalysis, the structure of the chiral ligand is the primary determinant of stereoselectivity. The ligand's steric and electronic properties create a well-defined chiral pocket that preferentially binds the substrate in one orientation, leading to a facial-selective reaction. For instance, in hydrogenations using Rhodium or Iridium catalysts, the choice of a chiral ligand like BINAP can lead to excellent diastereoselectivity, with the existing chirality of the substrate creating a "matched" or "mismatched" pairing with the catalyst's chirality. ru.nl

Substrate and Reagents: The structure of the substrate itself can influence stereoselectivity, a phenomenon known as substrate control. diva-portal.org Pre-existing stereocenters in the substrate can direct the formation of new ones. ru.nl The nature of protecting groups can also have a profound effect; for example, strongly electron-withdrawing protecting groups on an imine can alter its reduction potential, enabling preferential reaction over another component like an aldehyde in the reaction mixture. westlake.edu.cn

Solvent and Additives: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reagents, thereby affecting stereoselectivity. Additives can also play a crucial role; for example, in some reductions, mildly acidic conditions or the use of water as a cosolvent have been shown to be beneficial. acs.org

| Factor | General Effect on Enantioselectivity | Example Mechanism |

|---|---|---|

| Temperature | Lowering temperature generally increases e.e. acs.org | Enhances the impact of enthalpic differences (ΔΔH‡) over entropic factors in the transition states. rsc.org |

| Catalyst/Ligand | The primary source of stereochemical information in asymmetric catalysis. | A chiral ligand (e.g., BINAP) creates a rigid chiral environment around the metal center, forcing the substrate to approach from a specific direction. ru.nl |

| Substrate Structure | Existing stereocenters can direct the formation of new ones (substrate control). diva-portal.org | A chiral center adjacent to the reaction site can sterically block one face of a prochiral group. |

| Solvent | Can alter the stability and geometry of the diastereomeric transition states. | Polarity and coordinating ability of the solvent can change the conformation of the catalyst-substrate complex. |

Stereochemical Stability and Chirality Maintenance

Maintaining the stereochemical integrity of the C2 center in this compound after its synthesis is critical. The primary concern is racemization, the process by which an enantiopure sample converts into a 1:1 mixture of both enantiomers, resulting in a loss of optical activity. manchester.ac.uk

The stereocenter at C2, being adjacent to an amino group, is potentially susceptible to racemization under certain conditions. The mechanism for racemization of such compounds often involves the formation of an achiral intermediate, such as an imine or enamine, typically under harsh acidic or basic conditions. manchester.ac.uk Protonation of the amino group followed by elimination of the C1 hydroxyl group could theoretically lead to an enamine, but this is generally unfavorable. A more plausible pathway under specific catalytic conditions (e.g., using certain metal catalysts at high temperatures) is dehydrogenation to an imine followed by non-stereoselective re-hydrogenation. researchgate.net

However, for this compound, the C2 stereocenter is considered robust and stable under standard synthetic, purification (e.g., chromatography), and storage conditions. The presence of the primary alcohol and the tert-butoxy group does not provide an easy pathway for enolization or other common racemization mechanisms. Furthermore, during multi-step syntheses where this compound is used as a building block, the amino group is typically protected (e.g., with Boc or Cbz groups). This protection removes the basicity and nucleophilicity of the nitrogen atom and prevents the formation of imine/enamine intermediates, thus ensuring the maintenance of chirality throughout subsequent transformations.

Utilization of 2r 2 Amino 3 Tert Butoxypropan 1 Ol As a Chiral Building Block in Organic Synthesis

Applications as a Chiral Auxiliary

A chiral auxiliary is a compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. After fulfilling its role, the auxiliary is cleaved and can often be recovered for reuse. (2R)-2-Amino-3-tert-butoxypropan-1-ol is a precursor to such auxiliaries, most notably chiral oxazolidinones. wikipedia.orgnih.gov

By reacting the amino alcohol with phosgene or a related carbonate, it can be cyclized to form (4R)-4-(tert-butoxymethyl)-1,3-oxazolidin-2-one . This resulting oxazolidinone can then be N-acylated. The bulky tert-butoxymethyl group at the C4 position effectively shields one face of the molecule, forcing incoming reagents in subsequent reactions, such as alkylation or aldol (B89426) additions, to approach from the less hindered face. This process leads to the formation of new stereocenters with a high degree of predictability and control. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed under hydrolytic conditions, yielding the enantiomerically enriched product. tcichemicals.com

| Reaction Type | Derived Auxiliary | Key Feature | Typical Outcome |

|---|---|---|---|

| Asymmetric Alkylation | (4R)-4-(tert-butoxymethyl)-1,3-oxazolidin-2-one | Steric hindrance from the tert-butoxymethyl group directs electrophilic attack. | High diastereoselectivity in the formation of new C-C bonds. |

| Asymmetric Aldol Reaction | N-Acyl-(4R)-4-(tert-butoxymethyl)-1,3-oxazolidin-2-one | Formation of a specific Z-enolate, facial bias provided by the auxiliary. | High diastereoselectivity in the formation of β-hydroxy carbonyl compounds. |

Precursor to Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of this compound is its role as a starting material for the synthesis of chiral ligands. rug.nl These ligands coordinate to a metal center, creating a chiral catalyst that can accelerate a reaction and control its enantioselectivity, producing one enantiomer of the product in excess. Chiral β-amino alcohols are foundational in the synthesis of many successful ligand classes. mdpi.com

Chiral phosphine (B1218219) ligands are among the most important and widely used ligands in asymmetric catalysis. tcichemicals.com this compound is a key component in the synthesis of Phosphine-Oxazoline (PHOX) ligands.

In a typical synthesis, the amino alcohol is first converted to its corresponding oxazoline. Subsequently, a phosphine group, such as diphenylphosphine, is introduced onto a part of the molecule, often on an aromatic ring attached at the 2-position of the oxazoline. mdpi.com The resulting P,N-ligand can chelate to metals like palladium, iridium, or rhodium. nih.govnih.gov These complexes have demonstrated high efficacy in a variety of catalytic reactions, including asymmetric hydrogenations and allylic alkylations. researchgate.net The stereocenter from the original amino alcohol is positioned close to the metal center, effectively influencing the stereochemical outcome of the catalyzed reaction.

The 1,2-amino alcohol functionality is ideal for the construction of the oxazoline heterocycle. nih.gov The reaction of this compound with nitriles, carboxylic acids, or their derivatives under cyclization conditions readily yields (4R)-4-(tert-butoxymethyl)-2-substituted-oxazolines . organic-chemistry.orgresearchgate.net

This straightforward synthesis has been exploited to create a variety of important ligand architectures:

Bis(oxazoline) (BOX) Ligands : Two oxazoline units derived from the amino alcohol are linked by a flexible or rigid backbone (e.g., methylene, pyridine). These C2-symmetric ligands are highly effective in catalysis, particularly in copper-catalyzed reactions.

Phosphine-Oxazoline (PHOX) Ligands : As mentioned previously, this class combines a "hard" nitrogen donor from the oxazoline with a "soft" phosphorus donor, creating a versatile P,N-ligand. mdpi.com

The modular nature of the synthesis allows for fine-tuning of the ligand's steric and electronic properties by simply changing the group at the 2-position of the oxazoline, enabling the optimization of catalysts for specific reactions. orgsyn.org

The amine and alcohol functionalities of this compound can be derivatized to form chiral amide and ester ligands. researchgate.net Reaction of the primary amine with a chiral or prochiral carboxylic acid creates an amide bond, while the alcohol can be esterified. These modifications can introduce additional coordination sites or steric bulk. For instance, creating an amide linkage to a molecule containing another donor atom (like another nitrogen or a sulfur atom) can result in novel multidentate ligands for asymmetric catalysis. researchgate.netnih.gov The development of these ligands is an active area of research aimed at discovering new catalysts for challenging transformations.

Intermediate in the Synthesis of Complex Chiral Molecules

Beyond its use in removable auxiliaries or as a ligand precursor, this compound can also serve as a chiral building block where its core structure is incorporated into the final target molecule. nih.gov Its C5 carbon-nitrogen backbone with defined stereochemistry provides a valuable starting point for the total synthesis of natural products and pharmaceuticals. nih.govnih.gov Synthetic strategies can leverage the primary amine and alcohol as handles for chain extension and functional group manipulation, while the tert-butoxy (B1229062) group can serve as a bulky protecting group that can be removed at a later stage if necessary.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comclockss.orgnih.gov this compound is an excellent precursor for the stereoselective synthesis of these ring systems. beilstein-journals.orgmdpi.com

For example, the amino alcohol can be converted into an intermediate where the hydroxyl group is transformed into a good leaving group. Subsequent intramolecular nucleophilic substitution by the amine can lead to the formation of a chiral aziridine. Alternatively, the carbon chain can be extended from the alcohol terminus before cyclization to form larger rings like chiral pyrrolidines or piperidines. Furthermore, as discussed previously, cyclization with a carbonate source yields chiral oxazolidinones, which are themselves important heterocyclic targets in medicinal chemistry.

| Heterocycle Class | General Synthetic Strategy | Key Intermediate |

|---|---|---|

| Aziridines | Intramolecular cyclization | Activation of the hydroxyl group (e.g., tosylation) followed by intramolecular SN2 reaction. |

| Oxazolidinones | Cyclization with a carbonyl source | Reaction with phosgene, chloroformates, or carbonates. |

| Oxazolines | Condensation and cyclization | Reaction with nitriles or carboxylic acid derivatives. |

| Pyrrolidines | Chain extension followed by cyclization | Conversion of the alcohol to an extended chain with a leaving group, followed by intramolecular amination. |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the compound This compound in the contexts requested in the provided outline. Specifically, no research findings, data, or examples could be located for its application in:

Enantioselective construction of carbon-carbon bonds.

The formation of complex chiral scaffolds and frameworks.

A role in multi-component reactions for stereoselective synthesis.

While chiral amino alcohols as a general class of compounds are widely utilized as chiral building blocks, auxiliaries, and ligands in these areas of organic synthesis, the specific applications for this compound are not documented in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the requested outline, as doing so would necessitate fabricating information that does not exist in published research.

Derivatization and Functionalization Strategies for 2r 2 Amino 3 Tert Butoxypropan 1 Ol

Modifications at the Amino Group

The primary amino group in (2R)-2-Amino-3-tert-butoxypropan-1-ol is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities and the formation of critical chemical linkages.

The reaction of the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, leads to the formation of stable amide bonds. This transformation is fundamental in peptide synthesis and for the introduction of various acyl groups. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Amide | Inert solvent (e.g., DCM, DMF), Room Temperature |

| Acid Chloride | Amide | Base (e.g., Triethylamine, Pyridine), Inert solvent (e.g., DCM) |

| Sulfonyl Chloride | Sulfonamide | Base (e.g., Triethylamine, Pyridine), Inert solvent (e.g., DCM) |

Note: DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCM = Dichloromethane (B109758), DMF = Dimethylformamide.

N-alkylation of the amino group can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents, modulating the steric and electronic properties of the nitrogen atom. Acylation, as mentioned in the context of amidation, involves the introduction of an acyl group and is a common strategy for nitrogen protection or for building more complex structures.

The reaction of the amino group with chloroformates or isocyanates provides access to carbamates and ureas, respectively. These functional groups are important in the design of peptidomimetics and other biologically active molecules. The chirality of the starting material is preserved, leading to the formation of chiral carbamates and ureas which can be valuable as chiral auxiliaries or as components of chiral ligands.

Modifications at the Primary Hydroxyl Group

The primary hydroxyl group of this compound offers another avenue for functionalization, allowing for the introduction of a variety of substituents and the transformation into other key functional groups.

The primary hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst or a base. This reaction is often used to install protecting groups or to introduce specific functionalities. Etherification, commonly achieved through the Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, allows for the introduction of a wide range of alkyl or aryl groups. nih.gov

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | General Reaction Conditions |

| Esterification | Carboxylic Acid + Acid Catalyst | Ester | Heating |

| Esterification | Acid Chloride + Base | Ester | Inert solvent (e.g., DCM), Room Temperature |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | Inert solvent (e.g., THF, DMF) |

Note: DCM = Dichloromethane, THF = Tetrahydrofuran, DMF = Dimethylformamide.

The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. Further oxidation to a carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). These transformations provide access to key synthetic intermediates for further elaboration.

Table 3: Oxidation of the Primary Hydroxyl Group

| Product | Oxidizing Agent(s) | General Reaction Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Inert solvent (e.g., DCM) |

| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C to rt) |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic or acidic conditions, heating |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone |

Note: DCM = Dichloromethane, DMSO = Dimethyl sulfoxide.

Transformations Involving the tert-Butoxy (B1229062) Group

The tert-butoxy group in this compound serves a dual role: it acts as a bulky protecting group for the C3-hydroxyl and can influence the stereochemical outcome of nearby reactions.

The ether linkage of the tert-butoxy group is robust under basic and nucleophilic conditions but can be cleaved under strong acidic conditions. stackexchange.com Reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used to deprotect tert-butyl ethers. nih.gov This cleavage would unmask the primary hydroxyl group at the C3 position, yielding (2R)-2-aminopropane-1,3-diol, a versatile synthon in its own right.

Replacement of the tert-butoxy group with other functionalities is less direct and typically involves a two-step process of cleavage followed by functionalization of the resulting hydroxyl group. For instance, after acid-mediated deprotection, the newly formed primary alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile to introduce a variety of substituents.

| Reagent | Condition | Outcome |

| Trifluoroacetic Acid (TFA) | Anhydrous, Room Temperature | Cleavage of the tert-butyl ether |

| Hydrogen Chloride (HCl) | In Dioxane or Methanol (B129727) | Cleavage of the tert-butyl ether |

The steric bulk of the tert-butoxy group can play a significant role in directing the stereochemistry of reactions at adjacent chiral centers. rsc.orgresearchgate.net In reactions involving the formation of a new stereocenter, the tert-butoxy group can favor the approach of reagents from the less hindered face of the molecule, leading to high diastereoselectivity. This principle is widely exploited in asymmetric synthesis. For example, in the chelation-controlled addition of a nucleophile to a carbonyl group adjacent to the stereocenter bearing the tert-butoxy group, the bulky group can lock the conformation of the intermediate, thereby directing the incoming nucleophile to a specific face. While specific studies on this compound are limited, the general principle of steric hindrance from bulky ethers influencing stereochemical outcomes is a well-established concept in organic synthesis. nih.gov

Regioselective and Chemoselective Transformations

The presence of three distinct functional groups in this compound—a primary amine, a primary alcohol, and a tert-butyl ether—necessitates careful consideration of regioselectivity and chemoselectivity in its transformations.

Chemoselectivity arises from the different reactivities of the amino and hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl group. Therefore, in reactions with electrophiles such as acyl chlorides or alkyl halides under neutral or slightly basic conditions, the amino group will react preferentially. nih.gov To achieve reactions at the hydroxyl group, the amino group must first be protected, as discussed previously. For instance, N-acylation can be achieved selectively in the presence of the unprotected hydroxyl group.

Regioselectivity is primarily a concern when considering the two hydroxyl groups that would be present after the cleavage of the tert-butoxy ether. In the resulting (2R)-2-aminopropane-1,3-diol, the two primary hydroxyl groups are electronically similar. However, steric hindrance from the adjacent amino group can sometimes lead to modest regioselectivity in reactions such as enzymatic acylation or silylation, favoring the less hindered C3-hydroxyl group.

The following table summarizes the expected chemoselective reactions:

| Reagent | Conditions | Major Product |

| Acyl Chloride (1 eq.) | Et₃N, CH₂Cl₂, 0 °C | N-acylated product |

| Alkyl Halide (1 eq.) | K₂CO₃, CH₃CN, reflux | N-alkylated product |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Et₃N, CH₂Cl₂ | N-Boc protected product |

Mechanistic Investigations and Stereoselectivity in Reactions Involving 2r 2 Amino 3 Tert Butoxypropan 1 Ol

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for molecules like (2R)-2-Amino-3-tert-butoxypropan-1-ol typically involves a combination of experimental and computational methods. Experimental approaches would include kinetic studies, isotopic labeling, and the characterization of intermediates. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energies for proposed mechanistic pathways.

For a typical reaction, such as the nucleophilic opening of an epoxide or an acylation reaction involving the amino or hydroxyl group of this compound, the reaction pathway would be investigated to determine whether it proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. The transition state geometry, which represents the highest energy point along the reaction coordinate, would be calculated to understand the key interactions that govern the reaction rate and selectivity.

Rationalization of Observed Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is dictated by the inherent chirality of the starting material and the mechanism of the reaction. The "(2R)" designation indicates a specific three-dimensional arrangement of the amino and hydroxyl groups. This pre-existing stereocenter influences the formation of new stereocenters, a process known as diastereoselection.

The rationalization of these outcomes often invokes models such as Felkin-Anh or Cram's rule for nucleophilic additions to carbonyl groups, where the existing stereocenter directs the incoming nucleophile to one face of the molecule over the other. The bulky tert-butoxy (B1229062) group and the coordinating amino and hydroxyl groups play a crucial role in directing the stereochemistry by sterically blocking one reaction face or by chelating to a metal catalyst, thereby creating a rigid, ordered transition state.

Influence of Protecting Groups and Solvents on Stereoselectivity

The nature of protecting groups and the choice of solvent can have a profound impact on the stereoselectivity of reactions involving this compound.

Protecting Groups: The amino and hydroxyl groups are often protected during synthetic sequences to prevent unwanted side reactions. The size and electronic properties of these protecting groups can influence the conformational preferences of the molecule and the steric environment around the reactive center. For instance, a bulky protecting group on the amino function can further enhance the facial bias during a subsequent reaction.

Solvents: Solvents can influence stereoselectivity through several mechanisms. Polar aprotic solvents can stabilize charged intermediates and transition states differently than nonpolar solvents. Protic solvents can participate in hydrogen bonding with the substrate, catalyst, or reagents, which can alter their reactivity and the geometry of the transition state. The effect of solvent on stereoselectivity can be significant, and optimization of the solvent system is a common strategy to improve the diastereomeric or enantiomeric excess of a reaction product.

The following table summarizes the general influence of protecting groups and solvents on stereoselectivity:

| Factor | Influence on Stereoselectivity | Rationale |

| Protecting Group Size | Increased steric bulk generally leads to higher stereoselectivity. | A larger protecting group more effectively blocks one face of the molecule from attack. |

| Protecting Group Electronics | Electron-withdrawing or -donating groups can alter the reactivity of nearby functional groups. | This can influence the electronic nature of the transition state, favoring one pathway over another. |

| Solvent Polarity | Can significantly alter the diastereomeric or enantiomeric ratio of the products. | Differential stabilization of transition states leading to different stereoisomers. |

| Coordinating Solvents | Solvents like THF or DME can coordinate to metal catalysts or reagents. | This can alter the steric and electronic properties of the catalytic complex, thereby influencing stereoselectivity. |

| Protic vs. Aprotic Solvents | Can change the nature of the reactive species through hydrogen bonding. | Hydrogen bonding can alter the conformation of the substrate or stabilize specific transition states. |

Kinetic and Thermodynamic Considerations in Stereoselective Processes

The observed stereochemical outcome of a reaction can be a result of either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control, the ratio of stereoisomeric products is determined by the relative rates of their formation. The major product is the one that is formed via the lowest energy transition state, regardless of the relative thermodynamic stabilities of the products. Reactions under kinetic control are typically run at low temperatures and are irreversible.

Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative thermodynamic stabilities of the stereoisomers. The major product is the most stable stereoisomer. This is achieved when the reaction is reversible, allowing the initially formed products to equilibrate to the most stable form. Reactions under thermodynamic control are often run at higher temperatures.

For reactions involving this compound, determining whether a process is under kinetic or thermodynamic control is crucial for optimizing the desired stereochemical outcome. This can be investigated by running the reaction under different conditions (e.g., varying temperature and reaction time) and analyzing the product distribution over time.

The following table outlines the key differences between kinetic and thermodynamic control:

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction (activation energy) | Stability of products (Gibbs free energy) |

| Major Product | Formed fastest (lowest transition state energy) | Most stable product |

| Reaction Conditions | Typically low temperature, short reaction time, irreversible conditions | Typically higher temperature, longer reaction time, reversible conditions |

| Product Ratio | Reflects the ratio of reaction rates | Reflects the equilibrium constant between products |

Advanced Spectroscopic and Chromatographic Techniques for the Characterization of 2r 2 Amino 3 Tert Butoxypropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of organic molecules like (2R)-2-Amino-3-tert-butoxypropan-1-ol. Through various NMR experiments, it is possible to assign specific proton and carbon signals, confirm the stereochemistry, and assess enantiomeric purity.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 3.5 - 3.8 | 60 - 65 |

| C2 (-CH(NH₂)-) | 2.8 - 3.2 | 50 - 55 |

| C3 (-CH₂-O-tBu) | 3.3 - 3.6 | 65 - 70 |

| -O-C(CH₃)₃ | - | 72 - 75 |

| -O-C(CH₃)₃ | 1.1 - 1.3 | 27 - 29 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

Note: The data in this table is predictive and based on the analysis of structurally related compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and confirming the stereochemistry of complex molecules. nih.gov

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the propanol (B110389) backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for stereochemical analysis. It identifies protons that are close in space, and for a chiral molecule like this compound, specific NOE correlations can help to confirm the relative stereochemistry of the substituents on the chiral center.

For instance, in a study on secondary amino alcohols, 2D NMR experiments like COSY and HSQC were essential for determining the correct structures and the relative positions of functional groups. nih.gov

Determining the enantiomeric purity of a chiral compound is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers can then be distinguished by NMR spectroscopy. Mosher's acid is a classic example of a CDA used for this purpose with chiral alcohols and amines. wikipedia.org

The process involves reacting this compound with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride, to form diastereomeric esters or amides. The resulting diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess (ee) of the original sample. acs.org Various other chiral derivatizing agents and chiral solvating agents have been developed for the enantiodiscrimination of amino alcohols. nih.govfrontiersin.orgunipi.itnih.gov For example, a protocol using bis-MPA derivatives has been described for the determination of the absolute configuration of 1,2-amino alcohols by ¹H NMR. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which is used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further provides structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₇H₁₇NO₂), HRMS would be expected to yield a molecular ion peak ([M+H]⁺) with a mass-to-charge ratio that is very close to the calculated exact mass, confirming its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation pathway for tert-butyl ethers is the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene. pearson.comresearchgate.net The fragmentation of amino alcohols often involves the cleavage of bonds adjacent to the amino and hydroxyl groups. nih.gov

Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

| [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ | Loss of isobutylene |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water |

| [M+H]⁺ | 57 | C₄H₉ | tert-butyl cation |

Note: This table represents predicted fragmentation patterns based on the known behavior of similar functional groups in mass spectrometry.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. gcms.cz This is achieved by employing a chiral environment, typically a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of amino alcohols. yakhak.orgnih.gov The choice of CSP and mobile phase is critical for achieving successful resolution. yakhak.org

The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For amino compounds like this compound, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly versatile. yakhak.org Macrocyclic glycopeptide-based CSPs, like those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acids and alcohols due to their ionic groups and compatibility with a wide range of mobile phases. sigmaaldrich.commst.edu

Mobile phase composition plays a crucial role. In normal-phase chromatography, a mixture of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is common. Small amounts of acidic or basic additives (e.g., formic acid, diethylamine) are often incorporated to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support and ensuring the analyte is in a single ionic form. worldwidejournals.com For instance, a mobile phase containing n-hexane, ethanol, formic acid, and diethylamine (B46881) has been successfully used to separate the enantiomers of a related compound, 3-Tert-Butylamino-1,2-propanediol, on a Chiralpak IC column. worldwidejournals.com In reversed-phase mode, aqueous buffers are used with organic modifiers like methanol (B129727) or acetonitrile. sigmaaldrich.com

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Chiral Amino Compounds

| CSP Type | Chiral Selector Examples | Typical Mobile Phase Modes | Interaction Mechanisms |

|---|---|---|---|

| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase, Polar Organic | Ionic interactions, hydrogen bonding, inclusion complexation |

| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase | π-π complexation, hydrogen bonding, dipole stacking |

| Crown Ether | Chiral 18-crown-6 (B118740) ether | Reversed Phase (acidic) | Host-guest complexation with primary amine groups |

Gas Chromatography (GC) on chiral columns offers high resolution and sensitivity for the analysis of volatile enantiomers. researchgate.net However, polar and non-volatile compounds like this compound cannot be analyzed directly. They require chemical modification, or derivatization, to convert them into volatile and thermally stable analogues suitable for GC analysis. researchgate.netsigmaaldrich.com

The derivatization process for amino alcohols typically involves a two-step reaction to block the active hydrogen atoms on the amino and hydroxyl functional groups. sigmaaldrich.com The hydroxyl group is often converted to a silyl (B83357) ether (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or an ester. The primary amino group is commonly acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.net This process must be carefully controlled to prevent racemization at the chiral center. researchgate.net

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and versatile CSPs for this purpose. gcms.cz These cyclodextrin (B1172386) molecules have a chiral cavity, and their rims are functionalized with various groups to enhance enantioselectivity for a wide range of compounds. The differential inclusion of the derivatized enantiomers into the cyclodextrin cavity leads to their separation. gcms.cz

Table 2: Common Derivatization Reagents for GC Analysis of Amino Alcohols

| Functional Group | Reagent Class | Specific Example | Resulting Derivative |

|---|---|---|---|

| Hydroxyl (-OH) | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |

| Acylating Agents | Acetic Anhydride | Acetate (B1210297) ester | |

| Amino (-NH₂) | Perfluoroacylating Agents | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionamide |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, and crucially, for assigning its absolute configuration. springernature.comnih.gov The technique requires a single, high-quality crystal of the enantiomerically pure compound. researchgate.net

The determination of absolute configuration is possible due to a phenomenon known as anomalous dispersion or resonant scattering. thieme-connect.de When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net By analyzing these intensity differences, known as Bijvoet differences, the true handedness of the molecule in the crystal can be established. researchgate.net

A significant challenge arises for organic compounds composed solely of light atoms (C, H, N, O), such as this compound. researchgate.net The anomalous scattering effect for these elements is very weak with commonly used X-ray sources (e.g., Copper or Molybdenum Kα radiation), making the Bijvoet differences extremely small and difficult to measure accurately. researchgate.net To overcome this, one strategy is to derivatize the molecule with a heavier atom (e.g., bromine) or to co-crystallize it with a chiral molecule of known absolute configuration, which then acts as an internal reference. taylorandfrancis.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, and specific bonds or groups of bonds vibrate at characteristic frequencies.

For this compound, the IR and Raman spectra would be expected to exhibit distinct bands corresponding to its constituent functional groups. The primary amine (-NH₂) group would show N-H stretching vibrations, typically as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. The hydroxyl (-OH) group would display a broad O-H stretching band, also in the 3200-3600 cm⁻¹ range, with its broadness resulting from hydrogen bonding. The aliphatic C-H bonds of the propyl and tert-butyl groups would produce sharp stretching bands just below 3000 cm⁻¹. Finally, the C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H | Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Primary Amine | N-H | Stretch | 3300 - 3500 (Doublet) |

| N-H | Scissor (Bend) | 1590 - 1650 | |

| Alkyl Groups | C-H | Stretch | 2850 - 2960 |

| Ether | C-O | Stretch | 1070 - 1150 |

| Alcohol | C-O | Stretch | 1050 - 1200 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the bulk chirality of a sample.

Optical rotation measures the angle to which a chiral compound in solution rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). This property is reported as the specific rotation, [α], and is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration). For this compound, a non-zero optical rotation value would confirm its chiral nature and bulk enantiomeric enrichment. The sign of the rotation (+ or -) is an empirical property and does not directly correlate with the R/S configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. This technique is most sensitive to chiral molecules that contain a chromophore (a light-absorbing group) in or near the stereogenic center. This compound itself lacks a strong chromophore, so its CD spectrum in the accessible UV range would likely be weak. However, the technique can be powerfully applied to derivatives of the compound that incorporate a chromophore. Alternatively, the chirality of non-chromophoric molecules can be assessed by observing the induced circular dichroism (ICD) that arises when the molecule is placed in a chiral environment or complexed with a chromophoric host molecule. nih.gov This can provide qualitative information about the absolute configuration through comparison with structurally related compounds or theoretical calculations.

Computational and Theoretical Studies of 2r 2 Amino 3 Tert Butoxypropan 1 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (2R)-2-Amino-3-tert-butoxypropan-1-ol is fundamental to its function as a chiral auxiliary. Conformational analysis, typically performed using molecular mechanics (MM) or quantum mechanical (QM) methods, can identify the most stable arrangements of the molecule's atoms in space.

For this amino alcohol, the key rotatable bonds are the C-C bonds of the propanol (B110389) backbone and the C-O bond of the tert-butoxy (B1229062) group. The interplay of steric hindrance from the bulky tert-butyl group and intramolecular hydrogen bonding between the amino and hydroxyl groups dictates the preferred conformations.

A systematic conformational search would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the molecule's dynamic behavior in solution. The energy landscape, a multi-dimensional surface plotting energy as a function of conformational coordinates, would show these stable conformers as minima. The transition states between them would be represented by saddle points, the energies of which determine the barriers to conformational change.

Table 8.1: Predicted Low-Energy Conformers and Relative Energies

| Conformer | Dihedral Angle (N-C2-C3-O) | Intramolecular H-Bond (Donor-Acceptor) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | gauche (~60°) | OH···N | 0.00 |

| 2 | anti (~180°) | None | 1.5 - 2.5 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar 1,2-amino alcohols. Actual values would require specific calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), is key to understanding its reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights.

The amino and hydroxyl groups are the primary sites of nucleophilic and Lewis basic activity. The lone pairs on the nitrogen and oxygen atoms are the highest occupied molecular orbitals (HOMOs), making them susceptible to attack by electrophiles. The tert-butoxy group, being electron-donating, can subtly influence the electron density at the chiral center.

Maps of the electrostatic potential (ESP) would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The areas around the nitrogen and oxygen atoms would exhibit negative potential, indicating their role as hydrogen bond acceptors and sites for coordination to metal centers in catalytic applications.

Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would confirm the nucleophilicity of the amine and the hydroxyl group.

Quantum Chemical Calculations of Spectroscopic Parameters